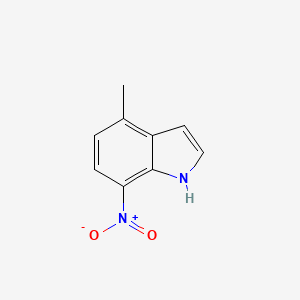

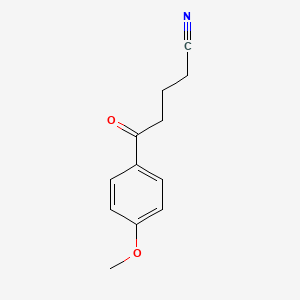

5-(4-Methoxyphenyl)-5-oxovaleronitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Methoxyphenyl)-5-oxovaleronitrile (MOVN) is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in a variety of laboratory experiments due to its unique properties. MOVN has been widely studied and has been found to have potential therapeutic applications, as well as being used as a tool in research.

科学的研究の応用

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application Summary : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

Synthesis of Heterocycles

- Application Summary : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .

- Methods of Application : The crude product was purified by crystallization using dimethylformamide to provide the title heterocycle in a 95% yield .

- Results : The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Synthesis of Sulfamoylcarbamate

- Application Summary : The benzimidazole derivative was transformed to the corresponding sulfamoylcarbamate by the reaction with chlorosulfonyl isocyanate and octanol-1 in the presence of triethylamine .

- Methods of Application : The reaction was carried out under controlled conditions, and the product was purified through standard organic chemistry techniques .

- Results : The successful synthesis of the sulfamoylcarbamate derivative was confirmed through various analytical techniques .

Synthesis of Heterocyclic Compounds

- Application Summary : 5-(4-Methoxyphenyl)-1,3-cyclohexanedione is used as a building block in organic synthesis .

- Methods of Application : This compound can be used in various organic reactions to synthesize more complex molecules .

Photochromic Properties of New Naphthopyrans

- Application Summary : Compounds with a similar structure to “5-(4-Methoxyphenyl)-5-oxovaleronitrile” have been studied for their photochromic, electrochemical, and fluorescent properties .

- Methods of Application : The study involved the synthesis of new naphthopyrans and the investigation of their properties using various spectroscopic techniques .

- Results : These compounds displayed faster color fading rate and larger fluorescence quantum yield than certain other compounds . They showed excellent photochromic and fluorescent properties .

Synthesis of Sulfamoylcarbamate

- Application Summary : The benzimidazole derivative was transformed to the corresponding sulfamoylcarbamate by the reaction with chlorosulfonyl isocyanate and octanol-1 in the presence of triethylamine .

- Methods of Application : The reaction was carried out under controlled conditions, and the product was purified through standard organic chemistry techniques .

- Results : The successful synthesis of the sulfamoylcarbamate derivative was confirmed through various analytical techniques .

特性

IUPAC Name |

5-(4-methoxyphenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMCMYTYCIKYAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512300 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-5-oxovaleronitrile | |

CAS RN |

26823-02-9 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

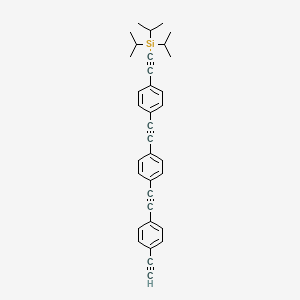

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)